Boc-Gln(Trt)-OH
Overview
Description
Boc-Gln(Trt)-OH is a trityl-protected derivative that increases the solubility of glutamine during the coupling step in Solid Phase Peptide Synthesis (SPPS). Its use results in higher yields and lower by-product formation .
Synthesis Analysis
Boc-Gln(Trt)-OH is used as a starting material in the Fmoc solid phase peptide synthesis of fellutamide B and N-octanoyl analog of fellutamide B .Molecular Structure Analysis
The empirical formula of Boc-Gln(Trt)-OH is C29H32N2O5, and its molecular weight is 488.57 g/mol .Chemical Reactions Analysis
In the process of SPPS, Boc-Gln(Trt)-OH undergoes coupling cycles where the temporary side-chain protection is removed .Physical And Chemical Properties Analysis
Boc-Gln(Trt)-OH is a white to slight yellow to beige powder. It has an optical rotation of -3.0 to -2.0° at a concentration of 1% in methanol .Scientific Research Applications
Boc-Gln(Trt)-OH is used in the efficient synthesis of peptides through solid-phase peptide synthesis. Its high solubility and stability make it suitable for this application (Carey et al., 2009).
This compound is instrumental in the synthesis of protected N-methyl cysteines, an important step in peptide modification and functionalization (Marcucci et al., 2008).
In the context of nanotechnology and biosensors, derivatives like Boc-Gln(Trt)-OH are crucial for developing advanced materials and devices, benefiting from their unique chemical properties (Yang et al., 2015).
Boc-Gln(Trt)-OH has been used in the synthesis of human proinsulin, highlighting its role in the production of significant biological molecules (Naithani & Schwertner, 1983).
The compound has applications in the study of enzyme inhibitors, particularly in the development of new drugs and therapeutic agents (Scozzafava et al., 1999).
It plays a role in facilitating the synthesis of complex peptides, such as those containing multiple amino acids, demonstrating its versatility in peptide chemistry (Yamada et al., 2004).
Boc-Gln(Trt)-OH is important in the study of membrane channel-forming polypeptides, contributing to our understanding of peptide structure and function (Iqbal & Balaram, 1981).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXNCDUSVVLUFM-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568891 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N-(triphenylmethyl)-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Gln(Trt)-OH | |
CAS RN |
132388-69-3 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N-(triphenylmethyl)-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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